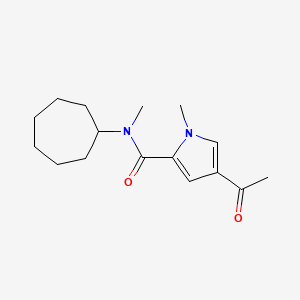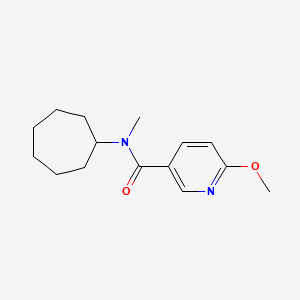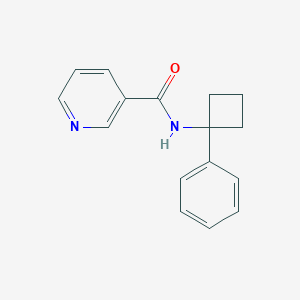![molecular formula C15H18N2O3S B7505082 3-[2-(2-Methylphenoxy)ethyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7505082.png)
3-[2-(2-Methylphenoxy)ethyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2-Methylphenoxy)ethyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione, also known as MTSET, is a useful chemical compound that has been widely used in scientific research. It is a thiol-specific reagent that can modify the sulfhydryl groups of proteins, which makes it a valuable tool for studying protein structure and function.
Mecanismo De Acción
3-[2-(2-Methylphenoxy)ethyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione works by reacting with the sulfhydryl groups of proteins, which can lead to the formation of disulfide bonds or the modification of cysteine residues. This can cause changes in protein conformation, activity, and stability, which can be used to study protein function.
Biochemical and Physiological Effects:
3-[2-(2-Methylphenoxy)ethyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione has been shown to have a wide range of biochemical and physiological effects. It has been used to study the structure and function of ion channels, enzymes, and receptors. 3-[2-(2-Methylphenoxy)ethyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione can also be used to study the role of specific amino acid residues in protein-protein interactions and protein folding.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[2-(2-Methylphenoxy)ethyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione has several advantages for use in lab experiments. It is a highly selective reagent that can be used to study specific amino acid residues in proteins. It is also relatively easy to use and can be easily synthesized in large quantities. However, there are some limitations to the use of 3-[2-(2-Methylphenoxy)ethyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione. It can be toxic to cells and can cause unwanted modifications to proteins. It is also a relatively large molecule, which can limit its ability to penetrate cell membranes.
Direcciones Futuras
There are several future directions for the use of 3-[2-(2-Methylphenoxy)ethyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione in scientific research. One area of interest is the development of new methods for the selective modification of specific amino acid residues in proteins. Another area of interest is the use of 3-[2-(2-Methylphenoxy)ethyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione in the study of protein-protein interactions and protein folding. Additionally, there is interest in the use of 3-[2-(2-Methylphenoxy)ethyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione as a tool for the development of new therapeutics for the treatment of various diseases.
Métodos De Síntesis
3-[2-(2-Methylphenoxy)ethyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione can be synthesized by reacting 2-bromo-1-(2-methylphenoxy)ethane with thiosemicarbazide in the presence of sodium ethoxide. The resulting product is then treated with acetic anhydride to form the final compound. The synthesis of 3-[2-(2-Methylphenoxy)ethyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
3-[2-(2-Methylphenoxy)ethyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione has been widely used in scientific research as a tool for studying protein structure and function. It can be used to selectively modify the sulfhydryl groups of proteins, which can lead to changes in protein activity, conformation, and stability. This makes it a valuable tool for studying the role of specific amino acid residues in protein structure and function.
Propiedades
IUPAC Name |
3-[2-(2-methylphenoxy)ethyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-11-4-2-3-5-12(11)20-8-7-17-13(18)15(16-14(17)19)6-9-21-10-15/h2-5H,6-10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOQSTCEBXBCPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C(=O)C3(CCSC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7505007.png)




![1-[4-[(4-Fluorophenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7505032.png)







